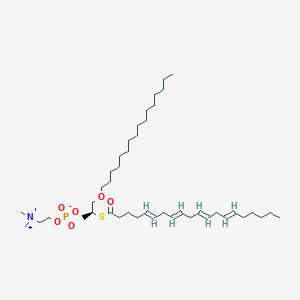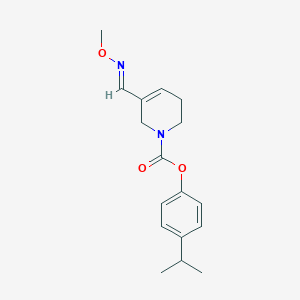
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as IMD-0354, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.
Mechanism Of Action
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate works by inhibiting the activity of the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses. When activated, it leads to the production of pro-inflammatory cytokines and chemokines, which can cause tissue damage and contribute to the development of certain diseases. 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate inhibits the activity of the IKK complex, which is responsible for the activation of the NF-κB pathway. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation and immune responses.
Biochemical And Physiological Effects
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have anti-inflammatory and anti-tumor effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation. It has also been shown to inhibit the growth of certain types of cancer cells. In addition, 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its specificity for the NF-κB pathway. It has been shown to inhibit the activity of this pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of the NF-κB pathway in various biological processes. However, one limitation of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its low solubility in water. This can make it difficult to use in certain experiments and may require the use of organic solvents.
Future Directions
There are several future directions for the use of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in scientific research. One area of interest is the development of new drugs based on 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. Its anti-inflammatory and anti-tumor effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of interest is the use of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in the treatment of neurodegenerative diseases. Its neuroprotective effects make it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Finally, there is interest in studying the role of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in the regulation of other biological processes, such as cell differentiation and apoptosis.
Synthesis Methods
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized using a multi-step process. The first step involves the synthesis of 4-isopropylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylic acid to give 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. The overall yield of this synthesis method is around 20%.
Scientific Research Applications
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been extensively studied for its anti-inflammatory and anti-tumor effects. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Inhibition of this pathway has been shown to reduce inflammation and prevent the development of certain types of cancer. 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
CAS RN |
145071-49-4 |
|---|---|
Product Name |
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
(4-propan-2-ylphenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-13(2)15-6-8-16(9-7-15)22-17(20)19-10-4-5-14(12-19)11-18-21-3/h5-9,11,13H,4,10,12H2,1-3H3/b18-11+ |
InChI Key |
BCRQFJUSADVDQY-WOJGMQOQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)N2CCC=C(C2)/C=N/OC |
SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)N2CCC=C(C2)C=NOC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)N2CCC=C(C2)C=NOC |
Other CAS RN |
145071-49-4 |
synonyms |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 4-(1-methylethyl)phenyl ester, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



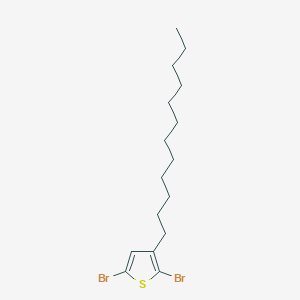
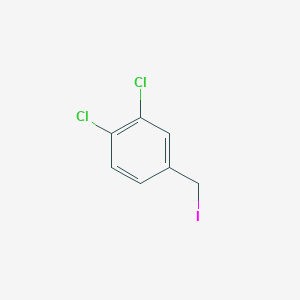
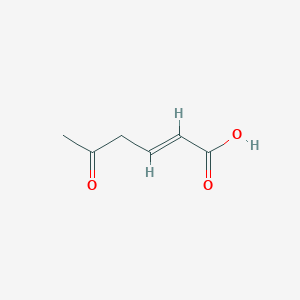
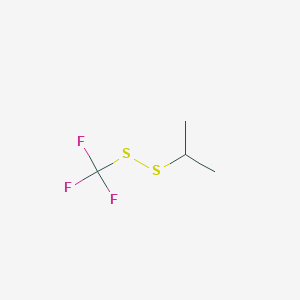
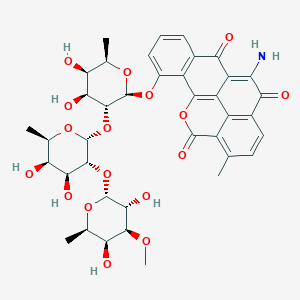
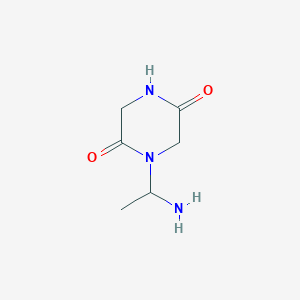
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)

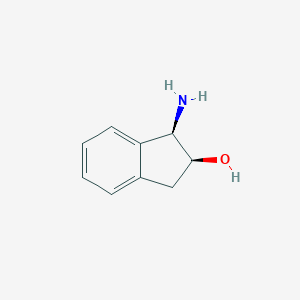
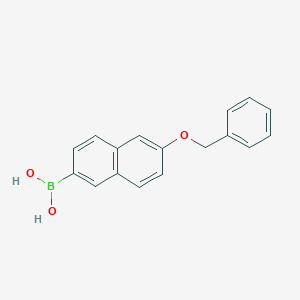
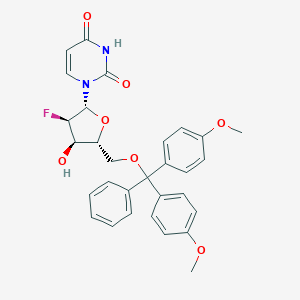
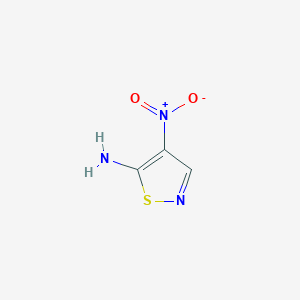
![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
